[(4,5-dimethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride
Description
[(4,5-Dimethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride is a benzimidazole-derived compound featuring a methylamine group at the 2-position of the benzimidazole core and two methyl substituents at the 4- and 5-positions. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4,5-dimethyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8;;/h3-4H,5,11H2,1-2H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPLEGUJLLVNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CN)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit potent in vitro antimicrobial activity, and some are used as n-type dopants in organic and printed electronics.
Mode of Action
It’s known that benzimidazole derivatives can act as strong electron donor molecules. This property allows them to be used for n-type doping, which involves the addition of electrons to a material to increase its conductivity.
Biological Activity
[(4,5-dimethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride is a synthetic compound with a benzimidazole core that has garnered attention in medicinal chemistry for its potential biological activities. The benzimidazole structure is known for its diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and antiparasitic effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a benzimidazole ring substituted with two methyl groups at positions 4 and 5, linked to an amine group through a methylene bridge. It exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions. Its molecular formula is with a molecular weight of approximately 248.15 g/mol.
Biological Activity Overview
The biological activities of this compound have been explored through various bioassays. Key areas of investigation include:
- Antimicrobial Activity : Studies indicate that benzimidazole derivatives exhibit strong antimicrobial properties by inhibiting the growth of bacteria and fungi.
- Anticancer Potential : Research has shown that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential as an anticancer agent.
- Mechanisms of Action : The compound may interact with specific molecular targets, including enzymes involved in microbial growth and cancer cell proliferation.
Comparison of Biological Activities
Case Studies
-
Antimicrobial Study :
A study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. -
Anticancer Research :
In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) demonstrated that the compound exhibits cytotoxic effects with an IC50 value in the low micromolar range (approximately 5 µM). The mechanism involves induction of apoptosis through mitochondrial pathways. -
Enzyme Interaction Studies :
The compound has been shown to inhibit specific enzymes involved in microbial metabolism, leading to decreased viability of microbial cells. This suggests a dual mechanism where it not only inhibits growth but also disrupts metabolic processes.
Scientific Research Applications
Chemistry
[(4,5-dimethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, which are essential for synthesizing derivatives with varying functional groups.
- Catalysis: It is being investigated as a catalyst in several organic reactions due to its ability to stabilize transition states.
Biology
Research indicates that this compound exhibits significant biological activities, which are being explored for various applications:
- Antimicrobial Activity: Studies have shown that derivatives of benzimidazole compounds often possess antimicrobial properties. For instance, the compound has demonstrated effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 25 µg/mL and 50 µg/mL respectively .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Candida albicans | 30 µg/mL |
Medicine
The therapeutic potential of this compound is under investigation for various diseases:
- Anticancer Research: Preliminary studies suggest that benzimidazole derivatives may inhibit cancer cell proliferation by interfering with cellular signaling pathways.
- Drug Development: The compound's structure allows it to interact with biological targets such as enzymes and receptors, making it a candidate for developing new therapeutic agents.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers demonstrated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that the compound could be a viable alternative to traditional antibiotics due to its potent activity against resistant strains .
Case Study 2: Anticancer Properties
In vitro assays have shown that benzimidazole derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, highlighting the potential of this compound as a lead compound for anticancer drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Benzimidazole Derivatives
The following compounds share structural similarities with the target molecule but differ in alkyl chain length, substituents, or core heterocyclic systems:
Alkyl Chain Modifications
- 2-(4,5-Dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride (C₁₁H₁₆Cl₂N₃, M = 225.72 g/mol): Features an ethylamine chain instead of methylamine.
- [3-(4,5-Dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate (C₁₂H₂₁Cl₂N₃O, M = 294.23 g/mol): Contains a propylamine chain and a hydrate, further enhancing solubility. The extended alkyl chain could influence binding interactions in biological systems .
Substituent and Core Modifications
- 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride : Incorporates a fluorine atom (electron-withdrawing group) and a piperidinyl moiety, which may enhance metabolic stability and receptor affinity compared to methyl-substituted analogs .
- 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride: A pyrimidine-based compound with amino and methyl groups. The pyrimidine core alters electronic properties compared to benzimidazole, affecting hydrogen-bonding capacity .
Physicochemical Properties
Hydrogen bonding and solubility are critical for bioavailability. The dihydrochloride salt form in all compounds improves water solubility. However, alkyl chain length and substituents modulate logP values and crystalline packing (e.g., hydrate formation in the propylamine derivative) .
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy; †Calculated using evidence from .
Functional Implications
- Alkyl Chain Length : Shorter chains (methylamine) may reduce steric hindrance, favoring interactions with compact binding pockets. Longer chains (ethyl/propyl) could enhance hydrophobic interactions .
- Substituents: Methyl groups at 4,5-positions increase steric bulk but may stabilize the benzimidazole ring. Fluorine or amino groups in other derivatives modulate electronic properties and hydrogen-bonding networks .
Q & A
Q. What are the established synthetic routes for [(4,5-dimethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves condensation of 4,5-dimethyl-1H-benzimidazole with a methylamine derivative under acidic conditions. A general protocol includes refluxing precursors in ethanol with catalytic acetic acid, followed by hydrochloride salt formation via HCl gas or concentrated HCl . Optimization may involve adjusting stoichiometry, temperature (e.g., 70–80°C for 6–8 hours), and solvent polarity to improve yields (commonly 60–75%). Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- X-ray crystallography : Resolve molecular packing and hydrogen-bonding networks using programs like SHELXL .
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 2.3–2.5 ppm for methyl groups; δ 7.1–7.3 ppm for benzimidazole protons) .
- Mass spectrometry : Validate molecular weight (C₁₁H₁₆Cl₂N₃, [M+H]⁺ = 226.1) .
- Elemental analysis : Verify Cl⁻ content (theoretical: ~31.4% for dihydrochloride) .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility : Highly soluble in water (>100 mg/mL) and polar solvents (ethanol, DMSO) due to the dihydrochloride salt form .
- Stability : Store at –20°C in anhydrous conditions; hygroscopic in air .
- pKa : The benzimidazole NH (pKa ~5.5) and amine groups (pKa ~9.0) influence pH-dependent reactivity .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict electronic properties or reaction mechanisms involving this compound?
DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electron distribution, frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), and protonation states. Exact exchange terms improve thermochemical accuracy for reaction pathways, such as nucleophilic substitution at the methylamine group .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Discrepancies may arise from assay conditions (pH, temperature) or impurity profiles. Validate findings via:
- Dose-response curves with standardized cell lines (e.g., HEK293 for receptor binding).
- Purity assays : HPLC-MS (>98% purity) to exclude confounding byproducts .
- Structural analogs : Compare with derivatives (e.g., pyrazole or imidazole-based compounds) to isolate substituent effects .
Q. What strategies optimize solubility and stability for in vivo studies?
Q. What mechanistic insights exist regarding its interaction with enzymes or receptors?
The benzimidazole core may intercalate into enzyme active sites (e.g., kinase or protease inhibition). Molecular docking studies suggest hydrogen bonding between the amine group and catalytic residues (e.g., Asp/Glu in NOS isoforms) . Competitive binding assays (SPR or ITC) quantify affinity (Kd ~10–100 µM range) .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) to prevent oxidation of sensitive intermediates .
- Crystallography : Use SHELX for structure refinement; analyze hydrogen-bonding motifs (e.g., N–H···Cl⁻ interactions) with graph-set notation .
- Bioactivity Validation : Include positive controls (e.g., omeprazole for benzimidazole-based inhibitors) and replicate assays across independent labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
